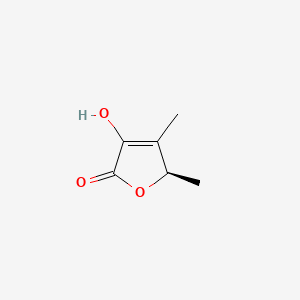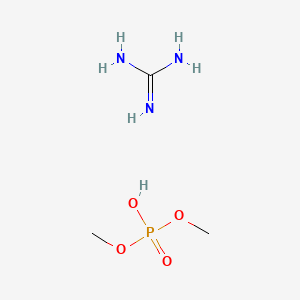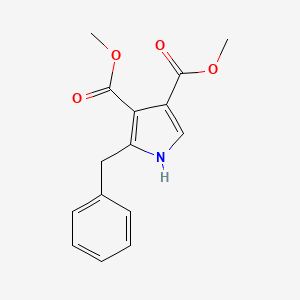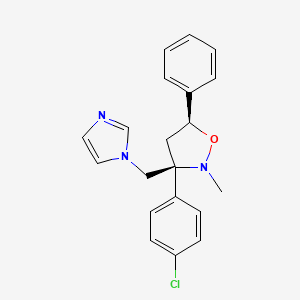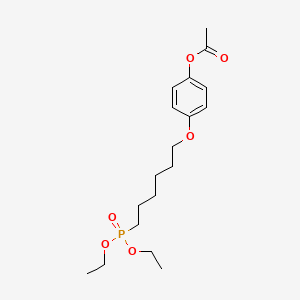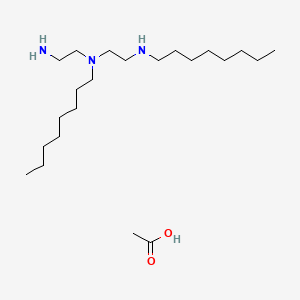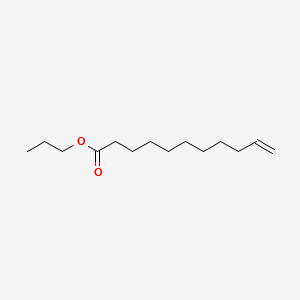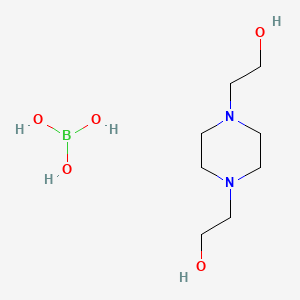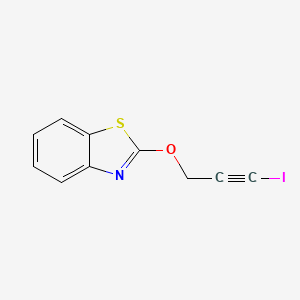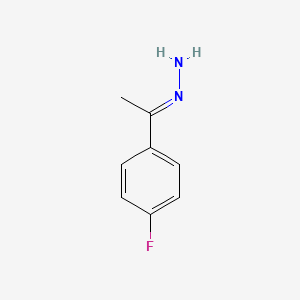
Ethanone, 1-(4-fluorophenyl)-, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroacetophenone hydrazone is a chemical compound that belongs to the class of fluorinated hydrazones. These compounds are characterized by the presence of a hydrazone functional group (-C=N-NH2) attached to a fluorinated aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroacetophenone hydrazone typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Fluoroacetophenone+Hydrazine Hydrate→4-Fluoroacetophenone Hydrazone
Industrial Production Methods: Industrial production of 4-fluoroacetophenone hydrazone may involve more efficient and scalable methods such as continuous flow synthesis or mechanochemical synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoroacetophenone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of azines or other nitrogen-containing heterocycles.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Fluoroacetophenone hydrazone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated pyrazole species and nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-fluoroacetophenone hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
4-Fluoroacetophenone: The parent compound without the hydrazone group.
4-Fluorobenzaldehyde Hydrazone: A similar hydrazone compound with an aldehyde group instead of a ketone group.
4-Fluorophenylhydrazine: A related compound with a hydrazine group directly attached to the fluorinated aromatic ring.
Uniqueness: 4-Fluoroacetophenone hydrazone is unique due to the presence of both the fluorine atom and the hydrazone group, which imparts distinct reactivity and biological activity.
Propriétés
Numéro CAS |
93480-06-9 |
|---|---|
Formule moléculaire |
C8H9FN2 |
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
(E)-1-(4-fluorophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |
Clé InChI |
FDYSTUDDBWYLCD-IZZDOVSWSA-N |
SMILES isomérique |
C/C(=N\N)/C1=CC=C(C=C1)F |
SMILES canonique |
CC(=NN)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



